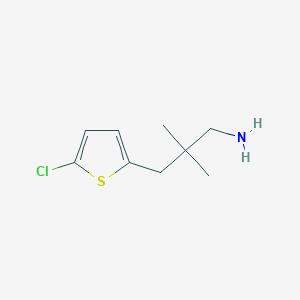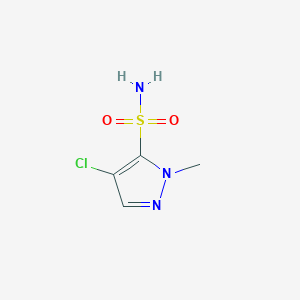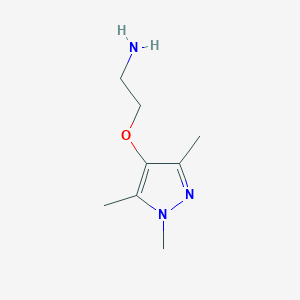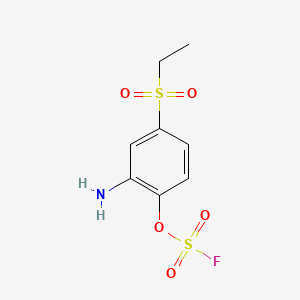
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-ethylcyclohexanol with ethylene oxide to form 2-((3-ethylcyclohexyl)oxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure high purity and consistency .
Chemical Reactions Analysis
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols, with reactions often conducted under mild conditions to preserve the compound’s integrity.
Major Products: The primary products of these reactions are sulfonamide and sulfonate derivatives, which are valuable in various applications.
Scientific Research Applications
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions often involve the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion .
Comparison with Similar Compounds
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: Known for its use in the synthesis of sulfonamides and sulfonates, but with a simpler structure.
Benzenesulfonyl chloride: Widely used in organic synthesis, particularly in the formation of sulfonamide derivatives.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used as a protecting group for alcohols and amines in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for specialized applications .
Properties
Molecular Formula |
C10H19ClO3S |
|---|---|
Molecular Weight |
254.77 g/mol |
IUPAC Name |
2-(3-ethylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-9-4-3-5-10(8-9)14-6-7-15(11,12)13/h9-10H,2-8H2,1H3 |
InChI Key |
VSBPTTQHAHAKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)

-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)



amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)




![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
